Ghrelin Receptor Inverse Agonism: A Functional Reversal Distinguishing Antagonist D from Spantide
[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P functions as a high-potency full inverse agonist at the ghrelin receptor (EC50 = 5.2 nM), diminishing constitutive receptor signaling to levels observed in untransfected cells [1]. In contrast, the compound was originally characterized as a low-potency ghrelin antagonist, and the structurally related Spantide ([D-Arg1,D-Trp7,9,Leu11]-Substance P), which lacks the D-Phe5 substitution, does not exhibit comparable inverse agonist activity [1]. This functional reversal—from antagonist to inverse agonist—is a direct consequence of the D-Phe5 modification [1].
| Evidence Dimension | Functional activity at ghrelin receptor |
|---|---|
| Target Compound Data | EC50 = 5.2 nM (full inverse agonist) |
| Comparator Or Baseline | Spantide ([D-Arg1,D-Trp7,9,Leu11]-Substance P); not characterized as inverse agonist |
| Quantified Difference | Functional class reversal: Antagonist D acts as inverse agonist; Spantide does not |
| Conditions | COS-7 cells transiently expressing human ghrelin receptor; constitutive signaling assay |
Why This Matters
This evidence demonstrates that Antagonist D is not merely a more potent analog but a functionally distinct tool for probing ghrelin receptor constitutive activity, a capability absent in Spantide.
- [1] Holst B, et al. High constitutive signaling of the ghrelin receptor—identification of a potent inverse agonist. Mol Endocrinol. 2003;17(11):2201-10. doi:10.1210/me.2003-0069. View Source
